
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a unique organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxyethyl and oxo groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with carboxyethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted pyrrolidine compounds.
科学研究应用
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
相似化合物的比较
1-Carboxyethyl-4,4’-bipyridine: Known for its photochromic properties and used in metal-organic frameworks.
1-Carboxyethyl-2-phenylthiophenylacetic acid:
Uniqueness: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its unique pyrrolidine ring structure and the presence of both carboxyethyl and oxo groups. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C8H11NO5 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
1-(1-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-4(7(11)12)9-5(8(13)14)2-3-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
SMNZRNHRKMEAHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1C(CCC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
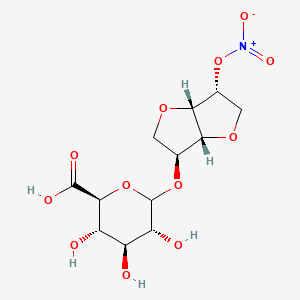
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
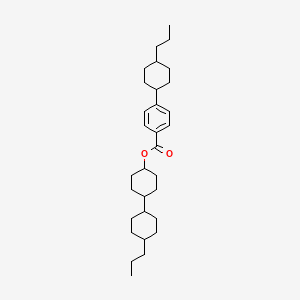
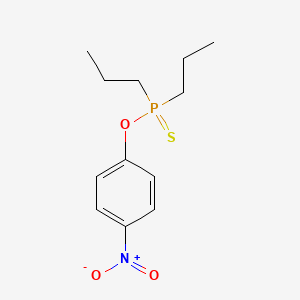


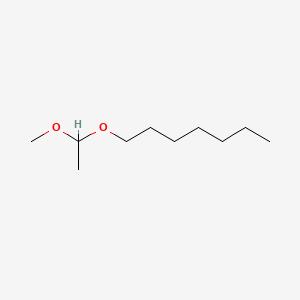

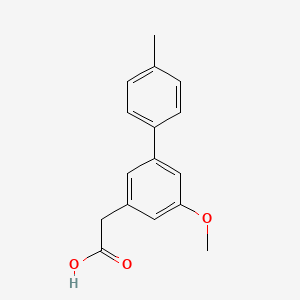
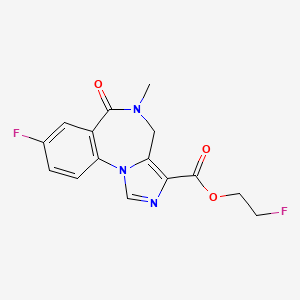
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
